molecular formula C19H30O2 B14612241 Methyl octadeca-9,13-diynoate CAS No. 58444-05-6

Methyl octadeca-9,13-diynoate

Cat. No.: B14612241
CAS No.: 58444-05-6
M. Wt: 290.4 g/mol
InChI Key: IMOSSPVZDLRCEM-UHFFFAOYSA-N
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Description

Methyl octadeca-9,13-diynoate is an acetylenic fatty acid methyl ester characterized by two triple bonds at positions 9 and 13 in its 18-carbon backbone (Figure 1). Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.4 g/mol (CAS No. 18202-24-9) . The compound’s structure includes a methyl ester group and conjugated triple bonds, which confer high reactivity and unique physicochemical properties. It is primarily synthesized via catalytic methods (e.g., palladium-mediated coupling) to introduce triple bonds regioselectively . Applications span organic synthesis, materials science, and biochemical research, where its unsaturated structure enables participation in click chemistry and polymerization reactions.

Properties

CAS No.

58444-05-6

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-9,13-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8-9,12-18H2,1-2H3

InChI Key

IMOSSPVZDLRCEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCCC#CCCCCCCCC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structure Type Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Diynoate (two triple bonds) Ester, two triple bonds C₁₉H₃₀O₂ 290.4 High reactivity in cycloadditions
Methyl octadeca-9,12-diynoate Diynoate Ester, two triple bonds C₁₉H₂₈O₂ 294.5 Antimicrobial activity
Methyl octadeca-10,14-diynoate Diynoate Ester, two triple bonds C₁₉H₃₀O₂ 290.4 Intermediate in specialty chemicals
Methyl octadeca-9,14-dien-12-ynoate Ene-ynoate (mixed bonds) Ester, one triple + two double bonds C₁₉H₃₀O₂ 290.4 Bioactive lipid mediator
Methyl linoleate Dienoate (two double bonds) Ester, two double bonds C₁₉H₃₄O₂ 294.5 Nutritional supplement
Methyl 8-oxooctadec-9-ynoate Ynoate + ketone Ester, triple bond + ketone C₁₉H₃₂O₃ 308.5 Enhanced oxidative stability

Structural Differences and Reactivity

  • Triple Bonds vs. Double Bonds: Diynoates (e.g., this compound) exhibit greater reactivity than dienoates (e.g., methyl linoleate) due to sp-hybridized carbons in triple bonds, enabling rapid cycloaddition and polymerization .
  • Positional Effects: Shifting triple bond positions (e.g., 9,12 vs. 9,13) alters conjugation and stability. Methyl octadeca-9,12-diynoate shows stronger antimicrobial effects than the 9,13 isomer, likely due to optimized interaction with microbial membranes .
  • Mixed Unsaturation: Compounds like methyl octadeca-9,14-dien-12-ynoate combine triple and double bonds, facilitating interactions with cellular receptors (e.g., inflammation pathways) .

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